2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile
Description
2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (molecular formula: C₁₆H₁₂N₄S₂; molecular weight: 324.43; CAS: 478067-09-3) is a pyrimidine derivative featuring a benzylsulfanyl group at position 4, a 2-thienyl substituent at position 6, and a nitrile moiety at position 3.
Properties
IUPAC Name |
2-amino-4-benzylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S2/c17-9-12-14(13-7-4-8-21-13)19-16(18)20-15(12)22-10-11-5-2-1-3-6-11/h1-8H,10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAXSXGKXUMTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC(=C2C#N)C3=CC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate thienyl and benzylsulfanyl precursors with a pyrimidine derivative under controlled conditions. The reaction conditions often involve the use of solvents like chloroform and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The thienyl and benzylsulfanyl groups can be oxidized under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the benzylsulfanyl group.
Reduction: Primary amines from the carbonitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Adenosine Receptor Modulation
One of the primary applications of 2-amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile lies in its ability to modulate adenosine receptors, particularly the A1 and A2A subtypes. Research has shown that derivatives of this compound can act as selective antagonists for these receptors, which are implicated in various physiological processes, including cardiovascular function and neuroprotection.
Structure-Activity Relationships (SAR)
A comprehensive study involving a series of 108 derivatives demonstrated that modifications at specific positions on the pyrimidine ring significantly influence receptor selectivity and binding affinity. Key findings include:
- Position R4 and R6 : The nature of substituents at these positions affects the selectivity profile towards A1AR and A2AAR.
- Exocyclic Amino Group : The introduction of a methyl group enhances binding affinity through increased hydrogen bonding interactions with receptor sites .
Pharmacological Studies
In vitro evaluations have shown that the synthesized derivatives exhibit varying degrees of affinity for human adenosine receptors. Binding assays performed on transfected cell lines reveal that certain compounds demonstrate high selectivity for A1AR over A2AAR, making them promising candidates for further pharmacological development .
Case Study 1: Selective A1AR Antagonists
A study focused on a subset of this compound derivatives revealed their potential as selective A1AR antagonists. The most promising candidates were evaluated for their pharmacokinetic properties, indicating favorable absorption and distribution profiles conducive to therapeutic use .
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of these compounds in models of ischemia. The ability to selectively block A1AR was linked to reduced neuronal apoptosis and improved outcomes in experimental stroke models, suggesting a therapeutic application in neurodegenerative diseases .
Data Tables
The following table summarizes key findings from various studies on the binding affinities and selectivity profiles of selected derivatives:
| Compound ID | R4 Substituent | R6 Substituent | A1AR Affinity (nM) | A2AAR Affinity (nM) | Selectivity Ratio |
|---|---|---|---|---|---|
| Compound 1 | Phenyl | Methyl | 25 | 150 | 6:1 |
| Compound 2 | Chlorobenzyl | Ethyl | 30 | 200 | 6.67:1 |
| Compound 3 | Benzyl | None | 15 | 100 | 6.67:1 |
Mechanism of Action
The mechanism of action of 2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinecarbonitriles
Structural Analogues with Substitutions at Position 4
The 4-position of the pyrimidine ring is a critical site for structural modification. Key analogs include:
| Compound Name | Substituent at Position 4 | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 2-Amino-4-[(4-chlorobenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile | 4-Chlorobenzylsulfanyl | C₁₆H₁₁ClN₄S₂ | 358.87 | 478067-10-6 |
| 2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile | 4-Methoxybenzylsulfanyl | C₁₇H₁₄N₄OS₂ | 354.46 | 478067-20-8 |
| 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile | Propylsulfanyl | C₁₂H₁₂N₄S₂ | 276.38 | 478067-19-5 |
Key Observations :
- Polarity : The 4-methoxybenzyl group increases polarity due to the oxygen atom, which may improve solubility in polar solvents compared to the parent compound .
- Steric Considerations : The propylsulfanyl group (C₁₂H₁₂N₄S₂) reduces steric bulk compared to benzyl derivatives, possibly altering binding interactions in biological systems .
Analogs with Variations in the Pyrimidine Core
Thiazolo-Pyrimidinecarbonitriles
Compounds such as (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) (C₂₂H₁₇N₃O₃S; MW: 403) feature fused thiazole rings, which introduce additional hydrogen-bonding sites (NH groups) and planar rigidity. These structural differences may enhance interactions with biological targets compared to non-fused pyrimidines .
Quinazoline and Carbamate Derivatives
Physicochemical and Spectral Properties
- IR Spectroscopy : The nitrile group (CN) in all analogs shows characteristic absorption near 2190–2220 cm⁻¹. Benzylsulfanyl derivatives exhibit additional peaks for NH₂ (~3410 cm⁻¹) and aromatic C-H stretches .
- NMR Data: In 2-amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile (C₁₆H₁₃N₃S₂), the methylsulfanyl group resonates at δ 2.24 ppm (s, 3H), while aromatic protons appear between δ 7.00–8.00 ppm .
Biological Activity
2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.
- Molecular Formula : C17H14N4S2
- Molecular Weight : 358.44 g/mol
- CAS Number : Not specified in the sources, but related compounds can be found under similar identifiers.
Structure
The compound features a pyrimidine ring substituted with a benzylsulfanyl group and a thienyl moiety, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli is particularly noteworthy.
Anticancer Properties
There is emerging evidence that pyrimidine derivatives possess anticancer properties. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including those similar to our compound, showing promising results against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
- Anticancer Activity : Another research article highlighted the synthesis of pyrimidine derivatives that exhibited cytotoxic effects on human cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at nanomolar concentrations .
- Enzyme Inhibition : A recent investigation focused on the inhibitory effects of related compounds on kinases involved in cancer signaling pathways. The results indicated that these compounds could serve as lead candidates for further development into anticancer agents .
Comparative Analysis of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| Related Pyrimidine Derivative A | High | Moderate | No |
| Related Pyrimidine Derivative B | Low | High | Yes |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrimidine Ring : Utilizing condensation reactions between appropriate aldehydes and urea derivatives.
- Substitution Reactions : Introducing the benzylsulfanyl and thienyl groups via nucleophilic substitution methods.
- Final Functionalization : Modifying the carbonitrile group to enhance biological activity.
Q & A
Q. Basic Safety
- Hazard Classification : Acute toxicity (oral, dermal, inhalation) per EU GHS/CLP, requiring hazard statements H302, H312, H332 .
- Preventive Measures :
- Use fume hoods to avoid inhalation of dust/particulates.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in airtight containers away from moisture.
- First Aid :
How is structural characterization performed for this compound?
Q. Basic Characterization
- NMR Spectroscopy :
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching theoretical MW (e.g., 333.41 g/mol) .
| NMR Data Table (Key Signals) |
|---|
| Proton Environment |
| ----------------------------- |
| Benzyl CH₂ |
| Thienyl aromatic protons |
| NH (pyrimidine) |
How does X-ray crystallography resolve structural ambiguities?
Advanced Structural Analysis
Single-crystal X-ray diffraction reveals:
- Planarity : The pyrimidine core is nearly planar, with bond lengths consistent with aromatic conjugation (C–N: ~1.33 Å; C–S: ~1.74 Å) .
- Intermolecular Interactions : Centrosymmetric dimers form via N–H⋯O hydrogen bonds (2.8–3.0 Å), influencing crystal packing .
Methodology : - Grow crystals via slow evaporation (e.g., ethanol/water).
- Use software like ORTEP-3 for thermal ellipsoid modeling .
| Crystallographic Parameters |
|---|
| Space Group |
| Unit Cell Dimensions |
| R Factor |
How are reaction mechanisms validated for derivatives of this compound?
Q. Advanced Mechanistic Studies
- Kinetic Monitoring : Use HPLC or in-situ IR to track intermediate formation during cyclocondensation .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in alkylation steps .
- Isotopic Labeling : Introduce deuterated benzyl groups to confirm substitution pathways via mass shifts.
What strategies address discrepancies in biological activity data?
Q. Advanced Bioactivity Analysis
- Dose-Response Curves : Test cytotoxicity (e.g., MTT assay) across concentrations (1–100 µM) to validate IC₅₀ values .
- Solubility Optimization : Use DMSO/PBS mixtures to mitigate false negatives from precipitation.
- Control Experiments : Include reference inhibitors (e.g., 5-fluorouracil) to benchmark activity .
How are solid-state properties tailored for formulation studies?
Q. Advanced Material Science
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
